molecular formula C4H9FO2S B1265383 n-Butanesulfonyl fluoride CAS No. 660-12-8

n-Butanesulfonyl fluoride

Cat. No. B1265383
CAS RN: 660-12-8
M. Wt: 140.18 g/mol
InChI Key: NHGWSCVQFRCBSV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to n-Butanesulfonyl fluoride involves several innovative methods, such as the oxidative fluorination process, which is a key technique in preparing compounds with strong electron-withdrawing groups and acidic properties. For example, the efficient synthesis of N-(trifluoromethylsulfonyl)trifluoromethanesulfonimidoyl fluoride demonstrates the oxidative fluorination of N-(trifluoromethylsulfinyl)trifluoromethanesulfonamides, showcasing a method that could be analogous to synthesizing n-Butanesulfonyl fluoride (Garlyauskayte et al., 2002).

Molecular Structure Analysis

While specific studies on the molecular structure of n-Butanesulfonyl fluoride were not directly found, the molecular structure analysis of related sulfonyl fluoride compounds can provide insights into their electronic configuration, geometry, and the impact of substituents on their reactivity and stability. Such structural analyses are crucial for understanding the reactivity patterns and designing synthesis pathways for targeted sulfonyl fluoride compounds.

Chemical Reactions and Properties

n-Butanesulfonyl fluoride participates in various chemical reactions due to its reactive sulfonyl fluoride group. It acts as a sulfonylating agent in different organic transformations, contributing to the synthesis of sulfonamides, sulfonyl fluorides, and other sulfonyl derivatives. The copper-catalyzed direct decarboxylative fluorosulfonylation of aliphatic carboxylic acids is an example of its reactivity, offering a method to access diverse sulfonyl fluoride compounds from readily available materials (Ji-Tao Yi et al., 2022).

Physical Properties Analysis

The physical properties of n-Butanesulfonyl fluoride, such as melting and boiling points, solubility, and stability, are significant for its handling and application in chemical synthesis. While specific data for n-Butanesulfonyl fluoride was not identified, the physical properties of similar sulfonyl fluorides indicate that these compounds can vary widely in their physical state and stability, influenced by their molecular structure.

Chemical Properties Analysis

The chemical properties of n-Butanesulfonyl fluoride, including its reactivity, stability, and interaction with various organic and inorganic substrates, are central to its application in organic synthesis. The compound’s ability to act as a sulfonylating agent, participating in sulfur(VI) fluoride exchange reactions, and its role in introducing sulfonyl fluoride groups into organic molecules, highlight its versatile chemical properties. For example, the development of novel synthetic methods for accessing sulfonyl fluorides through electrochemical oxidative coupling showcases the innovative approaches to manipulate the chemical properties of sulfonyl fluoride compounds for synthetic applications (Laudadio et al., 2019).

Scientific Research Applications

4. Synthesis of Aryl and Alkenyl Nonaflates

  • Methods of Application: Nonafluorobutanesulfonyl fluoride is used in the synthesis of aryl and alkenyl nonaflates. The fluoride leaving group is readily substituted by nucleophiles such as amines, phenoxides, and enolates, giving sulfonamides, aryl nonaflates, and alkenyl nonaflates, respectively .
  • Results or Outcomes: Their resistance to hydrolysis makes nonaflates superior electrophiles in Buchwald-Hartwig couplings, where this side reaction can be deleterious to yields of the desired product .

5. Synthesis of Naphthols

  • Summary of Application: Nonafluorobutanesulfonyl fluoride is commonly used in the synthesis of naphthols .
  • Methods of Application: When reacting with fatty alcohols, Nonafluorobutanesulfonyl fluoride releases fluoride anions that will attack the back of the neighboring benzoic acid salt (NfO) in a nucleophilic substitution reaction, resulting in a complete fluorination process .
  • Results or Outcomes: This unique characteristic of Nonafluorobutanesulfonyl fluoride makes it an excellent reagent for the efficient conversion of alcohols .

6. Rechargeable Lithium Metal Batteries (RLMBs)

  • Summary of Application: Nonafluorobutanesulfonyl fluoride is used in the development of safer and high-performing RLMBs .
  • Methods of Application: It is used as a solvent, together with lithium (fluorosulfonyl) (n-nonafluorobutanesulfonyl)imide (LiFNFSI) as co-salt and/or electrolyte additive .
  • Results or Outcomes: The sulfonamide-based electrolytes exhibit superior flame-retardant abilities and decent ionic conductivities .

7. Synthesis of Bis-nonafluorobutanesulfonimide (Nf2NH)

  • Summary of Application: Nonafluorobutanesulfonyl fluoride is used in the synthesis of bis-nonafluorobutanesulfonimide (Nf2NH), a compound with potential applications in various chemical reactions and organic synthesis processes .
  • Methods of Application: The fluoride leaving group in nonafluorobutanesulfonyl fluoride is readily substituted by nucleophiles such as amines, phenoxides, and enolates, giving sulfonamides, aryl nonaflates, and alkenyl nonaflates, respectively .
  • Results or Outcomes: The synthesis of Nf2NH highlights the unique characteristics of nonafluorobutanesulfonyl fluoride in order to fully leverage its reactivity and achieve optimal results in organic synthesis .

8. Synthesis of Perfluorobutanesulfonic Acid

  • Summary of Application: Nonafluorobutanesulfonyl fluoride is used in the synthesis of perfluorobutanesulfonic acid .
  • Methods of Application: Hydrolysis by barium hydroxide gives Ba(ONf)2, which upon treatment with sulfuric acid gives perfluorobutanesulfonic acid and insoluble barium sulfate .
  • Results or Outcomes: This process demonstrates the versatility of nonafluorobutanesulfonyl fluoride as a reagent in the synthesis of complex molecular structures .

9. Generation of Benzynes

  • Summary of Application: Nonafluorobutanesulfonyl fluoride is utilized in the conversion of stable 2-(trimethylsilyl)phenyl trimethylsilyl ethers to benzynes, serving as a key component in a domino reaction process .
  • Methods of Application: This compound plays a crucial role in the transformation of the ethers into benzynes through a series of steps involving O-desilylation, O-nonaflylation, and β-elimination under mild conditions .
  • Results or Outcomes: Together with tetrabutylammonium triphenyldifluorosilicate (TBAT), nonafluorobutanesulfonyl fluoride facilitates the generation of benzynes, which are highly reactive intermediates .

Safety And Hazards

n-Butanesulfonyl fluoride is classified as a flammable liquid and can cause severe skin burns and eye damage . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . Protective gloves, clothing, and eye/face protection should be worn when handling this compound .

Future Directions

n-Butanesulfonyl fluoride has potential applications in the development of safer and high-performing rechargeable lithium metal batteries (RLMBs) . It can be used as a co-salt and/or electrolyte additive in fluorinated sulfonamide-based electrolytes, which exhibit superior flame-retardant abilities and decent ionic conductivities .

properties

IUPAC Name

butane-1-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9FO2S/c1-2-3-4-8(5,6)7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGWSCVQFRCBSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20216207
Record name 1-Butanesulfonyl fluoride
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Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Butanesulfonyl fluoride

CAS RN

660-12-8
Record name 1-Butanesulfonyl fluoride
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Record name 1-Butanesulfonyl fluoride
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Record name n-Butanesulfonyl fluoride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
KA Osman, A Moretto, M Lotti - Fundamental and Applied Toxicology, 1996 - Elsevier
… being n-butanesulfonyl fluoride (compound 2) and PMSF inhibit esterases (Aldridge and … n-butanesulfonyl fluoride and phenylmethanesulfonyl fluowere pretreated with atropine, 20 …
Number of citations: 20 www.sciencedirect.com
GA Olah, AT Ku, JA Olah - The Journal of Organic Chemistry, 1970 - ACS Publications
… n-Propanesulfonyl chloride, n-propanesulfonyl fluoride, n-butanesulfonyl chloride and n-butanesulfonyl fluoride in SbFB-S02ClF solution also gave the sulfonyl oxygen coordinated …
Number of citations: 16 pubs.acs.org
L Conte, M Napoli, A Scipioni, A Guerrato - Journal of fluorine chemistry, 1991 - Elsevier
A new method for recovering perfluoro-n-butanesulfonic acid from its waste alkaline salts and re-converting it into the corresponding 2,2,2-trifluoroethyl ester alkylating agent is …
Number of citations: 8 www.sciencedirect.com
D Velayutham, K Jayaraman, K Kulangiappar… - Journal of fluorine …, 2006 - Elsevier
… Ignat’ev et al. found some quantitative correlation as well for the formation of higher amounts of perfluoro-n-butanesulfonyl fluoride during the electrochemical fluorination of i-…
Number of citations: 12 www.sciencedirect.com
Y Chen - 2017 - search.proquest.com
… sulfonamide model compounds, we started by using the perfluoro-n-butanesulfonyl fluoride and different amines with an excess amount of base to absorb the generated HF. At first …
Number of citations: 4 search.proquest.com
NT Esterase - Chem. Res. Toxicol, 1997 - academia.edu
… Chemie (Steinheim, Germany); L-(-)- and D-(+)-methamidophos (O, S-dimethylphosphorothioamidate; pure) were a gift of Bayer AG (Leverkusen, Germany); n-butanesulfonyl fluoride (…
Number of citations: 0 www.academia.edu
MK Johnson - Toxicology and Applied Pharmacology, 1990 - Elsevier
… fluoride (PMSF) and n-butanesulfonyl fluoride were inhibitory while the more sterically cramped compound benzenesulfonyl fluoride was ineffective. The two inhibitory sulfonyl fluorides …
Number of citations: 239 www.sciencedirect.com
D Milatovic, A Moretto, KA Osman… - Chemical research in …, 1997 - ACS Publications
… Chemie (Steinheim, Germany); l-(−)- and d-(+)-methamidophos (O,S-dimethyl phosphorothioamidate; pure) were a gift of Bayer AG (Leverkusen, Germany); n-butanesulfonyl …
Number of citations: 31 pubs.acs.org
RP Gupta, WW Lin, MB Abou-Donia - Biochemical pharmacology, 1999 - Elsevier
… Organophosphorus compounds that do not inhibit NTE activity (eg parathion, paraoxon) or inhibit NTE activity (eg phenylmethylsulfonyl fluoride, n-butanesulfonyl fluoride) even more …
Number of citations: 26 www.sciencedirect.com
K Xie, RP Gupta, MB Abou-Donia - Biochemical pharmacology, 2002 - Elsevier
… In vitro studies showed that PMSF and n-butanesulfonyl fluoride (BuSF), which also potentiates delayed neurotoxicity, inhibited most of the carboxylesterase (PVase) activity that was …
Number of citations: 20 www.sciencedirect.com

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